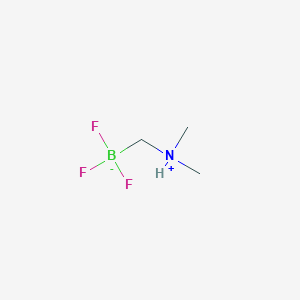
((Dimethylammonio)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of ((Dimethylammonio)methyl)trifluoroborate typically involves the reaction of dimethylamine with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process is scalable and can be performed in both laboratory and industrial settings .
Analyse Chemischer Reaktionen
((Dimethylammonio)methyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often facilitated by metal catalysts such as palladium or nickel.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
((Dimethylammonio)methyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ((Dimethylammonio)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling reactions, for example, it hydrolyzes to form the corresponding boronic acid, which then participates in the coupling process . This mechanism involves the formation of a boron-carbon bond, followed by transmetalation and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
((Dimethylammonio)methyl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium Trifluoroborate Salts: These are widely used in similar coupling reactions and are known for their stability and ease of handling.
Alkyl Trifluoroborates: These compounds are also used in Suzuki-Miyaura reactions but may have different reactivity profiles depending on the alkyl group attached.
Eigenschaften
Molekularformel |
C3H9BF3N |
|---|---|
Molekulargewicht |
126.92 g/mol |
IUPAC-Name |
(dimethylazaniumyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1/p+1 |
InChI-Schlüssel |
JFGPDIUULPTGHV-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](C[NH+](C)C)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


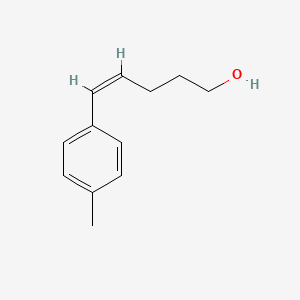
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
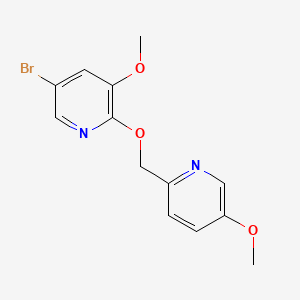
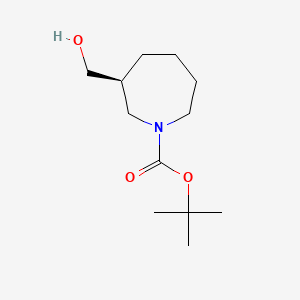
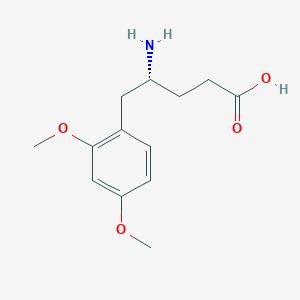
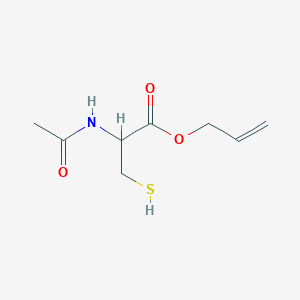
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
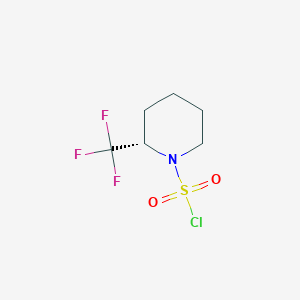
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
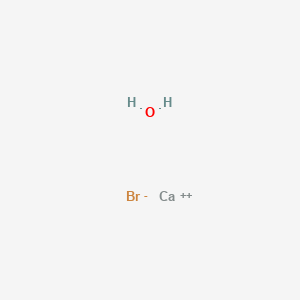
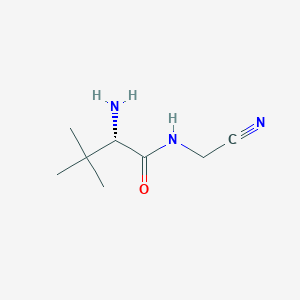


![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
